(R)-3-Amino-4,4-diphenylbutyric acid hydrochloride
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Overview
Description
®-3-Amino-4,4-diphenylbutyric acid hydrochloride is a chiral compound with the molecular formula C16H18ClNO2. It is commonly used in organic synthesis and as a chiral ligand or reagent. This compound is known for its applications in the preparation of chiral drugs and other complex organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-4,4-diphenylbutyric acid hydrochloride typically involves the reaction of butyric acid with appropriate reagents to introduce the amino and diphenyl groups. One common method includes the use of protecting groups to prevent unwanted side reactions during the synthesis process .
Industrial Production Methods
Industrial production of ®-3-Amino-4,4-diphenylbutyric acid hydrochloride often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
®-3-Amino-4,4-diphenylbutyric acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
®-3-Amino-4,4-diphenylbutyric acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a chiral ligand or reagent in asymmetric synthesis and catalysis.
Biology: Studied for its potential effects on biological systems and as a building block for bioactive molecules.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of chiral drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of ®-3-Amino-4,4-diphenylbutyric acid hydrochloride involves its interaction with specific molecular targets and pathways. As a chiral compound, it can selectively bind to chiral receptors or enzymes, influencing their activity. This selective binding can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
(S)-3-Amino-4,4-diphenylbutyric acid hydrochloride: The enantiomer of ®-3-Amino-4,4-diphenylbutyric acid hydrochloride, with similar chemical properties but different biological activities.
4-Amino-4-phenylbutyric acid: A related compound with a similar structure but lacking one of the phenyl groups.
3-Amino-3-phenylpropionic acid: Another related compound with a shorter carbon chain
Uniqueness
®-3-Amino-4,4-diphenylbutyric acid hydrochloride is unique due to its chiral nature and the presence of two phenyl groups, which contribute to its specific chemical and biological properties. This uniqueness makes it valuable in asymmetric synthesis and as a building block for complex organic molecules .
Properties
IUPAC Name |
(3R)-3-amino-4,4-diphenylbutanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2.ClH/c17-14(11-15(18)19)16(12-7-3-1-4-8-12)13-9-5-2-6-10-13;/h1-10,14,16H,11,17H2,(H,18,19);1H/t14-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCLDRTLSHQUFBA-PFEQFJNWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(CC(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)[C@@H](CC(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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